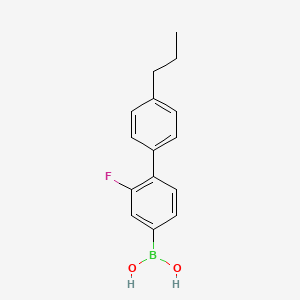











|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([CH2:14][CH2:15][CH3:16])=[CH:10][CH:9]=2)=[C:4]([F:17])[CH:3]=1.[Mg].[B:19](OC)([O:22]C)[O:20]C.Cl>O1CCCC1>[CH2:14]([C:11]1[CH:12]=[CH:13][C:8]([C:5]2[CH:6]=[CH:7][C:2]([B:19]([OH:22])[OH:20])=[CH:3][C:4]=2[F:17])=[CH:9][CH:10]=1)[CH2:15][CH3:16]
|


|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(C=C1)C1=CC=C(C=C1)CCC)F
|
|
Name
|
|
|
Quantity
|
0.88 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
bromo
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
3.77 g
|
|
Type
|
reactant
|
|
Smiles
|
B(OC)(OC)OC
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
75 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture stirred at 15°-20° C. for 16 hrs
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the Grignard reaction
|
|
Type
|
CUSTOM
|
|
Details
|
the external heat source removed
|
|
Type
|
TEMPERATURE
|
|
Details
|
a gentle reflux
|
|
Type
|
TEMPERATURE
|
|
Details
|
being maintained
|
|
Type
|
ADDITION
|
|
Details
|
After complete addition
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated for 30 mins
|
|
Duration
|
30 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 15° C
|
|
Type
|
ADDITION
|
|
Details
|
A dry nitrogen atmosphere was introduced
|
|
Type
|
CUSTOM
|
|
Details
|
the organic layer was separated
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer extracted with ether (2×50 ml)
|
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulphate
|
|
Type
|
CUSTOM
|
|
Details
|
Upon evaporation of the solvents a yellow solid
|
|
Type
|
CUSTOM
|
|
Details
|
was obtained
|


Reaction Time |
16 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(CC)C1=CC=C(C=C1)C1=C(C=C(C=C1)B(O)O)F
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |